molecular formula C16H11N3 B12027110 alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile CAS No. 57319-66-1

alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile

Cat. No.: B12027110
CAS No.: 57319-66-1
M. Wt: 245.28 g/mol
InChI Key: YASZPDZHYPEICO-JLHYYAGUSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile is a heterocyclic compound that features a benzimidazole ring fused with a phenylacrylonitrile moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and nitrile formation. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of a catalyst such as acetic acid, followed by the addition of a nitrile source like potassium cyanide .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole ring with a phenylacrylonitrile moiety allows for versatile applications in various fields of research .

Biological Activity

Alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile is a compound that belongs to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structure of this compound can be represented as follows:

C16H14N3\text{C}_{16}\text{H}_{14}\text{N}_{3}

This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the acetonitrile group enhances its lipophilicity and may influence its pharmacokinetic properties.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. Studies have indicated that compounds within this class exhibit activity against a range of bacteria and fungi. For instance, research has documented their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundMRSA32 µg/mL
2-PhenylbenzimidazoleCandida albicans16 µg/mL
MebendazoleAscaris lumbricoides8 µg/mL

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. The compound demonstrates cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
A54915Inhibition of cell cycle progression
HeLa12Disruption of mitochondrial membrane potential

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in DNA replication and repair, which is crucial for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Antitumor Activity in Vivo

In an in vivo study using xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 20 mg/kg body weight over four weeks, demonstrating its potential for further development as an anticancer drug .

Properties

CAS No.

57319-66-1

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C16H11N3/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-10H,(H,18,19)/b13-10+

InChI Key

YASZPDZHYPEICO-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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